N-(2-chlorobenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
N-(2-chlorobenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C22H21ClN4O3 and its molecular weight is 424.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
N-(2-chlorobenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide and its derivatives are synthesized through complex organic reactions. Bakhite, Al‐Sehemi, & Yamada (2005) discuss the synthesis of similar pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, highlighting the versatility in creating a range of heterocyclic compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antifungal Activity
Compounds similar to this compound have been explored for their antifungal properties. Hanafy (2011) synthesized new pyrido[2,3- d ]pyrimidine derivatives, demonstrating significant antifungal activities for some of the synthesized compounds (Hanafy, 2011).
Potential Analgesic Properties
Ukrainets, Gorokhova, Sydorenko, & Taran (2015) investigated the analgesic properties of similar compounds, suggesting that chemical modifications of the pyridine moiety could optimize the biological properties of these compounds (Ukrainets et al., 2015).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem, Al-Hussain, & Zaki (2020) synthesized novel benzodifuranyl derivatives from similar compounds, screening them for anti-inflammatory and analgesic activities. They observed significant activity in some compounds, comparing favorably with standard drugs (Abu‐Hashem et al., 2020).
Kinase Inhibitor Potential
Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyrido[3-carboxamides as potent Met kinase inhibitors. Such compounds could be relevant in cancer treatment and have been advanced into clinical trials (Schroeder et al., 2009).
Antimicrobial Activity
Kolisnyk et al. (2015) explored the antimicrobial activity of compounds similar to the target compound, finding them more active than reference drugs against certain bacterial strains and fungi (Kolisnyk et al., 2015).
Antitumor Activity
Liu et al. (2015) designed a series of pyrrolo[2,3-d]pyrimidines as potential antifolates targeting thymidylate and purine nucleotide biosynthesis, demonstrating significant antiproliferative potencies against tumor cell lines (Liu et al., 2015).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-30-12-6-11-26-18(21(28)24-14-15-7-2-3-8-17(15)23)13-16-20(26)25-19-9-4-5-10-27(19)22(16)29/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWREWBSCOVMSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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